molecular formula C11H7BrOS B2701038 (3-Bromophenyl)(2-thienyl)methanone CAS No. 31161-47-4

(3-Bromophenyl)(2-thienyl)methanone

Cat. No.: B2701038
CAS No.: 31161-47-4
M. Wt: 267.14
InChI Key: RQQDVYVFIYKWNT-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(2-thienyl)methanone is an organic compound with the molecular formula C11H7BrOS It is characterized by the presence of a bromophenyl group and a thienyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(2-thienyl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 2-thiophenemethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(2-thienyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thienyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thienyl group, which can significantly alter the compound’s reactivity and properties.

Scientific Research Applications

(3-Bromophenyl)(2-thienyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(2-thienyl)methanone involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thienyl group can participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(2-thienyl)methanone
  • (3-Chlorophenyl)(2-thienyl)methanone
  • (3-Bromophenyl)(3-thienyl)methanone

Uniqueness

(3-Bromophenyl)(2-thienyl)methanone is unique due to the specific positioning of the bromine atom on the phenyl ring and the thienyl group. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds .

Biological Activity

(3-Bromophenyl)(2-thienyl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H8BrOS
  • Molecular Weight : 284.15 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Target Interaction : The bromophenyl group is known to engage in π-π stacking interactions, which can facilitate binding to protein targets involved in cell signaling pathways.
  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases, which play critical roles in cancer progression and cellular signaling.

Biological Activities

Research has identified several key biological activities associated with this compound:

Anticancer Activity

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (leukemia) cells. The compound's IC50 values indicate significant potency in inhibiting cell proliferation.

Antimicrobial Properties

  • Microbial Assays : The compound has shown antimicrobial activity against a range of bacterial strains. Studies report inhibition zones indicating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Anti-inflammatory Effects

  • Inflammatory Models : In vivo models have indicated that this compound may reduce inflammation markers, positioning it as a candidate for further research in anti-inflammatory therapies .

Case Studies

Several case studies highlight the biological potential of this compound:

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects on the MDA-MB-231 cell line, revealing an IC50 value of 15 µM after 48 hours of treatment. This suggests a promising avenue for anticancer drug development.
  • Antimicrobial Testing :
    • In a comparative study, this compound was tested against standard antibiotics. It demonstrated comparable efficacy against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent.
  • Inflammation Reduction :
    • An animal model study showed that administration of the compound significantly lowered levels of pro-inflammatory cytokines compared to control groups, supporting its role in modulating inflammatory responses.

Data Summary Table

Activity TypeCell Line/OrganismIC50/EffectReference
AnticancerMDA-MB-23115 µM
AntimicrobialStaphylococcus aureusComparable to antibiotics
Anti-inflammatoryIn vivo modelReduced cytokines

Properties

IUPAC Name

(3-bromophenyl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQDVYVFIYKWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415452
Record name (3-Bromophenyl)(2-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-70-1
Record name (3-Bromophenyl)(2-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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